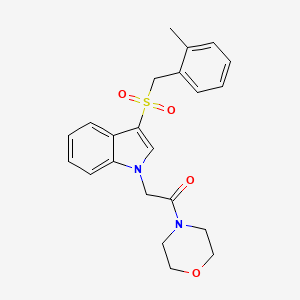

2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

Description

The compound 2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone features a 1H-indole core substituted at the 1-position with a morpholinoethanone group and at the 3-position with a 2-methylbenzyl sulfonyl moiety. This structure combines a sulfonamide-linked aromatic system with a morpholine ring, which is common in kinase inhibitors due to its ability to engage in hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

2-[3-[(2-methylphenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-17-6-2-3-7-18(17)16-29(26,27)21-14-24(20-9-5-4-8-19(20)21)15-22(25)23-10-12-28-13-11-23/h2-9,14H,10-13,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKJANMTABCCQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is an indole derivative that has garnered attention for its potential biological activities. Indole derivatives are known for a wide range of pharmacological effects, including antibacterial, antifungal, and antitumor properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an indole ring system with a sulfonyl group and a morpholinoethanone moiety, which may contribute to its biological activity.

Biological Activity Overview

Indole derivatives, including the compound , have been studied for various biological activities:

- Antibacterial Activity : Indole derivatives have shown significant antibacterial effects against various strains. For instance, studies indicate that compounds with similar structures exhibit inhibition against Gram-positive and Gram-negative bacteria .

- Antifungal Activity : The antifungal properties of indole derivatives have been documented, with some compounds demonstrating effectiveness against common fungal pathogens .

- Antitumor Activity : Research has highlighted the potential of indole derivatives in cancer treatment, with evidence suggesting that they can induce apoptosis in cancer cells and inhibit tumor growth .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to reduced production of pro-inflammatory mediators.

- Interaction with Cellular Targets : The sulfonyl group may enhance the compound's ability to interact with specific cellular targets, affecting cell signaling pathways related to inflammation and tumorigenesis .

Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various assays:

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | Result |

|---|---|---|

| Antibacterial | Disk diffusion method | Significant inhibition against E. coli |

| Antifungal | Broth microdilution assay | Effective against Candida albicans |

| Antitumor | MTT assay on cancer cell lines | Induced apoptosis in MCF-7 cells |

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in clinical and preclinical settings:

- Antitumor Efficacy : A study on a similar indole derivative demonstrated a dose-dependent reduction in tumor size in xenograft models, suggesting that modifications to the indole structure can enhance anticancer activity.

- Inflammation Models : In carrageenan-induced paw edema models, compounds structurally related to this compound showed significant reductions in edema formation and pro-inflammatory cytokine levels .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Sulfonyl Substituent | Linked Group | Molecular Weight | XLogP3* | Notable Features |

|---|---|---|---|---|---|

| Target: 2-(3-((2-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone | 2-Methylbenzyl | 1-Morpholinoethanone | 466.5 (est.) | ~3.1 | Balanced lipophilicity; moderate solubility |

| 1-Morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone | 3-Trifluoromethylbenzyl | 1-Morpholinoethanone | 466.5 | ~3.8 | Higher lipophilicity (CF3); enhanced metabolic stability |

| 2-(3-((4-Fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide | 4-Fluorobenzyl | N-(3-Methoxyphenyl)acetamide | 452.5 | ~2.9 | Acetamide pharmacophore; increased polarity |

| 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone | None (hydroxy at C5) | 2-Morpholinoethyl + ketone | 378.4 | ~2.5 | Hydroxy group improves solubility; lower MW |

| 1-(1H-Indol-3-yl)-2-morpholinoethane-1,2-dione | None | Morpholino-dione | 258.3 | 1.4 | High polarity; limited membrane permeability |

*XLogP3 estimated via analogous compounds or computational tools.

Key Comparative Insights

Electronic and Steric Effects

- Trifluoromethyl vs. Methylbenzyl ( vs. Target): The 3-trifluoromethylbenzyl group in the analogue () introduces strong electron-withdrawing effects, increasing the sulfonyl group’s electrophilicity. This may enhance interactions with positively charged residues in enzyme active sites.

- Fluorobenzyl vs. Methylbenzyl ( vs. Target): The 4-fluorobenzyl substituent () reduces lipophilicity compared to the 2-methylbenzyl group but retains metabolic resistance due to fluorine’s inductive effect. The acetamide group in introduces hydrogen-bonding capacity distinct from the morpholinoethanone in the target .

Pharmacophore Diversity

- Morpholinoethanone vs. The additional ketone group at the indole’s 3-position (vs. sulfonyl in the target) shifts electronic density, altering binding specificity .

- Dione vs. Sulfonyl () : The dione structure in lacks the sulfonyl group, reducing steric bulk but limiting interactions with sulfonyl-binding pockets (e.g., ATP sites in kinases). Its lower molecular weight and higher polarity may favor solubility but hinder cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.